Dodovislactone A
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Overview
Description
Dodovislactone A is a natural compound isolated from the aerial parts of the plant Dodonaea viscosa . It belongs to the class of diterpenoids and has the molecular formula C18H26O4 . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodovislactone A involves several steps, starting from the extraction of the aerial parts of Dodonaea viscosa. The compound is typically isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the available compound is obtained through natural extraction rather than synthetic methods.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Dodonaea viscosa. The process involves harvesting the plant material, followed by solvent extraction and purification to obtain the compound in its pure form . The scalability of this method depends on the availability of the plant and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions
Dodovislactone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Dodovislactone A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dodovislactone A involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . Further research is needed to fully understand the detailed mechanism of action and the specific molecular targets of this compound.
Comparison with Similar Compounds
Dodovislactone A is structurally similar to other diterpenoids isolated from Dodonaea viscosa, such as dodovislactone B and dodovisones A-D . These compounds share similar chemical structures and biological activities, but this compound is unique in its specific molecular configuration and the presence of certain functional groups
List of Similar Compounds
- Dodovislactone B
- Dodovisone A
- Dodovisone B
- Dodovisone C
- Dodovisone D
Properties
IUPAC Name |
methyl 3-(7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPXUVIKWWZNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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